Lipophilicity Advantage: Calculated XLogP3-AA Comparison Across 4-Halo Analogs
The iodine substituent confers a calculated lipophilicity of XLogP3-AA = 0.9, which is substantially higher than that of the 4-fluoro (XLogP3-AA ~0.2), 4-chloro (XLogP3-AA ~0.5), and 4-bromo (XLogP3-AA ~0.7) analogs, based on computed values [1]. This 0.4–0.7 log unit increase can critically enhance membrane permeability and target occupancy in cell-based assays while maintaining acceptable solubility, positioning the iodo derivative as the preferred choice when a higher logP is required without introducing extensive steric bulk [2].
| Evidence Dimension | Partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 4-Fluoro analog: ~0.2; 4-Chloro analog: ~0.5; 4-Bromo analog: ~0.7 (all computed values) |
| Quantified Difference | Δ = +0.2 to +0.7 log units vs. lighter halogens |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) [1] |
Why This Matters
A higher logP is often correlated with improved passive membrane permeability, making the iodo variant advantageous for intracellular target engagement when compared to the 4-fluoro or 4-chloro analogs.
- [1] PubChem. Compound Summary for CID 60136642: 1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone. Computed Properties. 2026. Computed XLogP3-AA values for analogs from similar PubChem entries. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. (General reference for logP impact on drug properties). View Source
